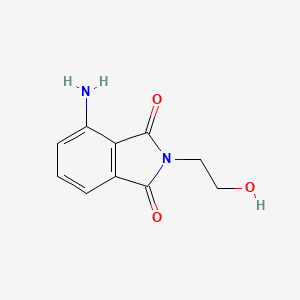

4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

説明

4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is a heterocyclic compound with significant potential in various scientific fields This compound features an isoindole core, which is a bicyclic structure containing nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy-ethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various alkyl or acyl groups.

科学的研究の応用

Anticancer Activity

Research has demonstrated that derivatives of isoindole-1,3-dione exhibit promising anticancer properties. A study showed that these compounds can induce apoptosis in cancer cells and inhibit cell cycle progression. Specifically, certain derivatives have shown effective antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116, indicating their potential as anticancer agents .

Antimicrobial Properties

The antimicrobial efficacy of isoindole derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. Compounds derived from isoindole-1,3-dione have shown inhibition zones comparable to standard antibiotics like gentamicin, highlighting their potential as alternatives in treating bacterial infections .

Anti-inflammatory Effects

Isoindole derivatives have also been investigated for their anti-inflammatory properties. Some compounds have demonstrated the ability to inhibit key inflammatory pathways, suggesting their use in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 4-amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione and its derivatives has been optimized through various chemical processes. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed for characterization, ensuring the purity and structural integrity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of isoindole derivatives and their biological activity is crucial for drug development. Research indicates that modifications to the isoindole structure can enhance its lipophilicity and biological activity, making it a focal point for further investigations into new therapeutic agents .

Case Study 1: Antileishmanial Activity

A specific derivative of isoindole was tested against Leishmania tropica and exhibited significant activity with an IC50 value lower than that of traditional treatments like Glucantime. This finding underscores the compound's potential in treating parasitic infections .

Case Study 2: Cholinesterase Inhibition

Another study focused on isoindole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment. The best-performing derivative showed an IC50 value of 1.12 μM for AChE inhibition, indicating its potential as a therapeutic agent for neurodegenerative diseases .

作用機序

The mechanism by which 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione exerts its effects involves interactions with various molecular targets. The amino and hydroxy-ethyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biochemical pathways, leading to specific biological effects.

類似化合物との比較

- 2-Amino-3-(2-hydroxy-ethyl)-isoindole-1,3-dione

- 4-Amino-2-(2-methoxy-ethyl)-isoindole-1,3-dione

- 4-Amino-2-(2-hydroxy-propyl)-isoindole-1,3-dione

Uniqueness: 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The combination of amino and hydroxy-ethyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

生物活性

4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including an amino group and a hydroxyethyl side chain, which contribute to its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H10N2O3, with a molecular weight of approximately 202.2 g/mol. The compound features an isoindole structure with a dione functional group, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 202.2 g/mol |

| Functional Groups | Amino, Hydroxyethyl |

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

This compound has been investigated for its potential antimicrobial and antifungal effects. Studies suggest that it can inhibit the growth of various pathogens, making it a candidate for further development in infectious disease treatments.

Antioxidant Activity

The compound may help mitigate oxidative stress linked to various diseases. Its antioxidant properties are attributed to its ability to scavenge free radicals, which can lead to cellular damage if left unchecked.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Its mechanism may involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231) . The IC50 values for these activities range from 10 nM to 33 nM, indicating significant potency compared to standard chemotherapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can form hydrogen bonds with active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

- Tubulin Interaction : It has been shown to interact with tubulin at the colchicine-binding site, disrupting microtubule polymerization and thereby affecting cell division and proliferation .

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Study : In a study evaluating its anticancer properties, the compound was tested against MCF-7 cells and demonstrated an IC50 value of approximately 10 nM. Flow cytometry analysis indicated that treatment with this compound led to G2/M phase arrest and subsequent apoptosis in these cells .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones comparable to standard antibiotics like gentamycin .

特性

IUPAC Name |

4-amino-2-(2-hydroxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-7-3-1-2-6-8(7)10(15)12(4-5-13)9(6)14/h1-3,13H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJCEBBQMMSHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212141 | |

| Record name | 4-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26215-17-8 | |

| Record name | 4-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26215-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。